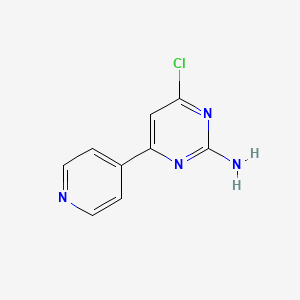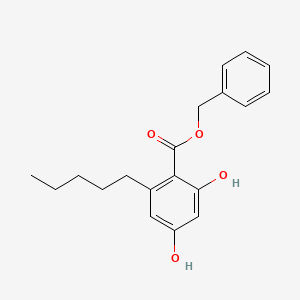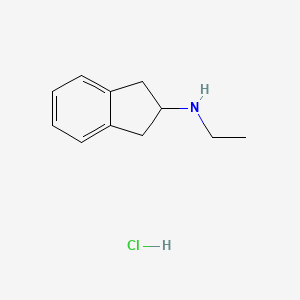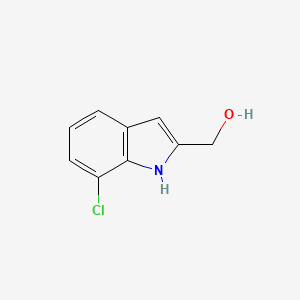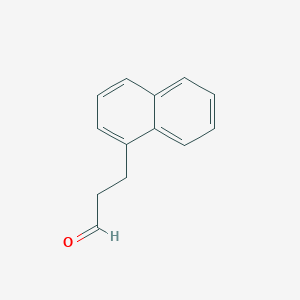
3-(Naphthalen-1-yl)propanal
Vue d'ensemble
Description
“3-(Naphthalen-1-yl)propanal” is a chemical compound with the CAS Number: 53531-16-1 . It has a molecular weight of 184.24 and its molecular formula is C13H12O . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of “3-(Naphthalen-1-yl)propanal” consists of 14 atoms and 15 bonds . The InChI Code for this compound is 1S/C13H12O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9-10H,4,8H2 .Physical And Chemical Properties Analysis
“3-(Naphthalen-1-yl)propanal” is a white to yellow solid at room temperature . The compound has a density of 1.118 g/cm3 .Applications De Recherche Scientifique
1. Potential in Chemotherapy
3-(Naphthalen-1-yl)propanal derivatives, specifically chalcones like (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one, have shown promise in medical applications, particularly as chemotherapeutic agents. These compounds are part of the polyphenolic family and have attracted attention due to their potential therapeutic uses. Their anti-tumor, cell proliferation inhibiting, and chemo-preventing properties have been noted, and they have shown potential anti-diabetic activity in molecular docking results (Barakat et al., 2015).
2. Photophysical Properties
3-(Naphthalen-1-yl)propanal and its related compounds, such as acrylodan and prodan, exhibit notable photophysical behavior. These compounds are extensively utilized in biological systems studies due to their properties governing max emission. Their ability to interact with various solvents, including alcohols used in peptide and protein studies, makes them valuable in understanding protein folding-unfolding kinetics and secondary structure alterations (Cerezo et al., 2001).
3. Fluorescence Microscopy Applications
Derivatives like 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP) have been synthesized for use in fluorescence microscopy. These derivatives are sensitive to solvent polarity and viscosity, making them suitable for differentiating between lipid or protein-bound states and aqueous media in cellular and tissue contexts (Jacobson et al., 1996).
4. Potential Anticancer Drug
Compounds such as 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol have been synthesized as new anticancer drugs. They induce cell death in a variety of human cancer cell lines, with potential effectiveness similar to or higher than current anticancer drugs (Nishizaki et al., 2014).
5. Chemical Sensing Applications
Certain derivatives, like 1-[(3-hydroxypyridin-2-ylamino)methylene]naphthalen-2(1H)-one, have been developed as chemosensors, particularly for detecting Al(3+) ions. These compounds have shown potential for use in bioimaging due to their enhanced fluorescent emissions, making them useful in cellular studies (Ding et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-naphthalen-1-ylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9-10H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYOVYVITUEWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452975 | |
| Record name | 1-Naphthalenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53531-16-1 | |
| Record name | 1-Naphthalenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetate](/img/structure/B3143639.png)
![3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B3143647.png)
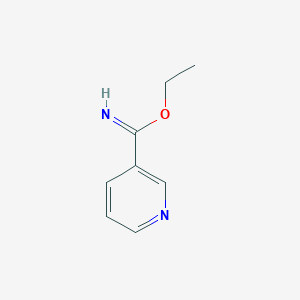
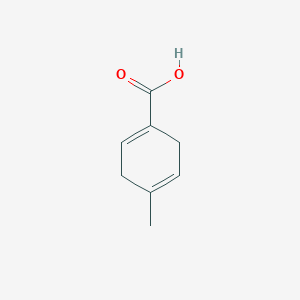



![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/structure/B3143677.png)
